molecular formula C6H5Cl2NO3S B2882451 5-Chloro-2-methoxypyridine-3-sulfonyl chloride CAS No. 1261451-92-6

5-Chloro-2-methoxypyridine-3-sulfonyl chloride

Cat. No. B2882451
CAS RN: 1261451-92-6
M. Wt: 242.07
InChI Key: NXSVBFKTYWUUHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1261451-92-6 . It has a molecular weight of 242.08 and a linear formula of C6H5Cl2NO3S . It is a solid substance and is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxypyridine-3-sulfonyl chloride is represented by the SMILES notation: O=S(C1=CC(Cl)=CN=C1OC)(Cl)=O . This indicates that the molecule consists of a pyridine ring with chlorine, methoxy, and sulfonyl chloride functional groups attached at different positions.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-methoxypyridine-3-sulfonyl chloride are not mentioned in the search results, compounds of this nature are often used in palladium-catalyzed cross-coupling reactions such as the Hiyama and Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxypyridine-3-sulfonyl chloride is a solid substance . It has a molecular weight of 242.08 and a linear formula of C6H5Cl2NO3S . The compound is typically stored at temperatures around 4°C .

Scientific Research Applications

Preparation of Biaryls

5-Chloro-2-methoxypyridine-3-sulfonyl chloride can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes .

Suzuki-Miyaura Cross-Coupling Reactions

This compound can also be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds.

Synthesis of Fluorinated Pyridines

5-Chloro-2-methoxypyridine-3-sulfonyl chloride can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of F 18 Substituted Pyridines

This compound can be used in the synthesis of F 18 substituted pyridines . These present a special interest as potential imaging agents for various biological applications .

Synthesis of Agricultural Active Ingredients

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 5-Chloro-2-methoxypyridine-3-sulfonyl chloride can be used in this process .

Development of Fluorinated Medicinal and Agrochemical Candidates

Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field . 5-Chloro-2-methoxypyridine-3-sulfonyl chloride can be used in these developments .

Mechanism of Action

Biochemical Pathways

It’s worth noting that sulfonyl chlorides are often used in organic synthesis, including the suzuki-miyaura cross-coupling reaction , which suggests that they may interact with a wide range of biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 5-Chloro-2-methoxypyridine-3-sulfonyl chloride . For instance, its reactivity might increase under acidic conditions due to the presence of the sulfonyl chloride group.

properties

IUPAC Name

5-chloro-2-methoxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVBFKTYWUUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxypyridine-3-sulfonyl chloride

CAS RN

1261451-92-6
Record name 5-chloro-2-methoxypyridine-3-sulfonyl chloride
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